![molecular formula C9H8ClN3O B12327528 4-chloro-N'-hydroxy-1H-indole-3-carboximidamide](/img/structure/B12327528.png)
4-chloro-N'-hydroxy-1H-indole-3-carboximidamide
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Overview
Description
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide is an organic compound with the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol . This compound belongs to the indole family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-hydroxy-1H-indole-3-carboximidamide typically involves the reaction of 4-chloro-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indole derivatives .
Scientific Research Applications
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N’-hydroxy-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-indole-3-carbaldehyde: A precursor in the synthesis of 4-chloro-N’-hydroxy-1H-indole-3-carboximidamide.
4-chloro-1H-indole-3-carboxylic acid: Another indole derivative with similar structural features.
4-chloro-1H-indole-3-carboxamide: A related compound with potential biological activities.
Uniqueness
4-chloro-N’-hydroxy-1H-indole-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
4-Chloro-N'-hydroxy-1H-indole-3-carboximidamide is a compound belonging to the indole family, characterized by its unique structural features, including a chloro group at the 4-position and a hydroxy group at the nitrogen of the amine. This compound has drawn attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C₉H₈ClN₃O, with a molecular weight of approximately 209.63 g/mol.
The chemical reactivity of this compound can be attributed to its functional groups. The indole ring allows for electrophilic substitution reactions, particularly at the C3 position, which is more reactive than benzene due to the presence of nitrogen. The hydroxy group can participate in hydrogen bonding, influencing solubility and reactivity.
Synthesis methods for this compound include various approaches that highlight its versatility in chemical reactions. Notably, it can undergo hydrolysis to form corresponding carboxylic acids and amines under acidic or basic conditions, and the chloro substituent can engage in nucleophilic substitution reactions.
Biological Activity
Research indicates that indole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Properties : Indole derivatives are known for their effectiveness against various microbial strains.
- Anticancer Activity : Compounds similar to this compound have shown promise as therapeutic agents targeting cancer cells.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, contributing to their therapeutic potential.
The mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors. Binding affinity studies using molecular docking simulations help elucidate these interactions and the compound's potential therapeutic uses.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Tankyrase Inhibition : A study explored inhibitors of tankyrases, which are involved in cellular processes like telomere elongation and Wnt signaling. Compounds structurally related to this compound were evaluated for their inhibitory effects on these enzymes, showing potential for cancer therapy .
- Cell Cycle Distribution Studies : Research on similar indole compounds revealed that they could induce apoptosis in cancer cell lines by affecting cell cycle distribution. For instance, certain derivatives increased the percentage of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-Chloro-N-hydroxy-1H-indole-3-carboximidamide | Similar indole structure with a different chloro position | Potentially different biological activity profile |
4-Methyl-N-hydroxy-1H-indole-3-carboximidamide | Methyl group instead of chloro | Variation in lipophilicity affecting pharmacokinetics |
5-Bromo-N-hydroxy-1H-indole-3-carboximidamide | Bromine substituent | Different reactivity patterns due to bromine |
This comparison illustrates how variations in substituents influence the properties and activities of these compounds, highlighting the uniqueness of this compound within this chemical family.
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H,(H2,11,13) |
InChI Key |
YVNDSEVUIZWTQZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)/C(=N/O)/N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=NO)N |
Origin of Product |
United States |
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